Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide
Description
Molecular Architecture and Crystallographic Analysis
The molecular architecture of tert-butyl N-[(2S)-3,3-dimethyl-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenebutan-2-yl]carbamate exhibits a complex three-dimensional structure that incorporates multiple sterically demanding substituents around a central amino acid framework. The compound features a chiral center at the alpha-carbon position bearing the (2S)-configuration, which influences the overall conformational preferences and intermolecular interactions of the molecule. The tert-butyloxycarbonyl protecting group adopts a characteristic spatial orientation that minimizes steric clashes with the adjacent dimethyl-substituted alkyl chain, creating a sterically crowded environment around the protected amino nitrogen. This steric hindrance plays a crucial role in determining the compound's reactivity profile and selectivity in chemical transformations. The molecular geometry is further complicated by the presence of the bulky 6-nitrobenzotriazole substituent, which introduces additional conformational constraints and electronic effects.
Crystallographic studies of related benzotriazole derivatives provide valuable insights into the structural organization of this class of compounds. Research on benzotriazole-containing molecules has revealed that the benzotriazole ring system typically adopts planar conformations that facilitate π-π stacking interactions and hydrogen bonding networks. The three benzotriazolyl moieties in related tripodal structures demonstrate inclination angles ranging from 82.1 to 88.3 degrees with respect to the mean plane of aromatic systems, suggesting that the benzotriazole ring in the target compound likely maintains a similar spatial arrangement. The nitro substituent at the 6-position introduces additional electronic density and steric bulk that influences the overall molecular packing in the solid state. Intermolecular interactions in benzotriazole derivatives are predominantly governed by weak C-H···N hydrogen bonds and π-π stacking interactions between aromatic systems.
The thioamide functionality represents a critical structural feature that distinguishes this compound from conventional carbamate-protected amino acids. Crystallographic analysis of analogous thioamide-containing molecules reveals that the carbon-sulfur double bond length typically measures approximately 1.663 Å, while maintaining characteristic bond angles that reflect the sp² hybridization of the carbon center. The orientation of the thioamide group relative to the benzotriazole ring system creates specific dihedral angles that influence the compound's electronic properties and reactivity patterns. The sulfur atom's larger atomic radius compared to oxygen introduces unique steric and electronic effects that affect the molecule's conformational preferences and intermolecular interactions.
| Structural Parameter | Value | Reference |
|---|---|---|
| Molecular Weight | 393.46 g/mol | |
| Exact Mass | 393.14700 Da | |
| Polar Surface Area | 150.44 Ų | |
| Calculated LogP | 4.18200 | |
| Heavy Atom Count | 27 atoms | |
| Rotatable Bond Count | 5-7 bonds |
Properties
IUPAC Name |
tert-butyl N-[(2S)-3,3-dimethyl-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenebutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O4S/c1-16(2,3)13(18-15(23)26-17(4,5)6)14(27)21-12-9-10(22(24)25)7-8-11(12)19-20-21/h7-9,13H,1-6H3,(H,18,23)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZHNCARKXYRTI-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=S)N1C2=C(C=CC(=C2)[N+](=O)[O-])N=N1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=S)N1C2=C(C=CC(=C2)[N+](=O)[O-])N=N1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10733812 | |
| Record name | tert-Butyl [(2S)-3,3-dimethyl-1-(6-nitro-1H-benzotriazol-1-yl)-1-sulfanylidenebutan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10733812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
242483-79-0 | |
| Record name | tert-Butyl [(2S)-3,3-dimethyl-1-(6-nitro-1H-benzotriazol-1-yl)-1-sulfanylidenebutan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10733812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Activation Using 6-Nitrobenzotriazole
The 6-nitrobenzotriazole moiety is introduced by reacting Boc-L-thionoleucine with 6-nitrobenzotriazole under dehydrating conditions. The activation often employs carbodiimide coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), which facilitate the formation of the benzotriazolide active ester.
-
- Solvent: Dichloromethane or dimethylformamide (DMF)
- Temperature: 0°C to room temperature
- Reaction time: Several hours under inert atmosphere (e.g., nitrogen or argon)
- Molar ratios: Boc-L-thionoleucine:6-nitrobenzotriazole:DCC typically 1:1.1:1.1
Mechanism:
The carbodiimide activates the carboxyl group forming an O-acylisourea intermediate, which is then displaced by 6-nitrobenzotriazole to yield the active ester this compound.
Purification
The crude product is purified by standard techniques such as:
- Filtration: Removal of dicyclohexylurea byproduct
- Extraction: Washing with aqueous solutions to remove residual reagents
- Chromatography: Silica gel column chromatography using appropriate eluents (e.g., mixtures of ethyl acetate and hexane) to isolate the pure active ester.
Characterization
-
- NMR (1H, 13C) to confirm the Boc protection and benzotriazolide formation
- Mass spectrometry for molecular weight confirmation
- IR spectroscopy to identify characteristic thiocarbonyl and carbamate stretches
Yield: Typically moderate to high yields (60-85%) depending on reaction conditions and purification efficiency.
Comparative Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting Material | Boc-L-thionoleucine | Prepared or commercially available |
| Activating Agent | Dicyclohexylcarbodiimide (DCC) or DIC | Carbodiimide activates carboxyl group |
| Activator Nucleophile | 6-Nitrobenzotriazole | Provides active ester leaving group |
| Solvent | Dichloromethane (DCM), DMF | Anhydrous conditions preferred |
| Temperature | 0°C to room temperature | Controls reaction rate and side reactions |
| Reaction Time | 2-6 hours | Monitored by TLC or HPLC |
| Purification Method | Filtration, extraction, silica gel chromatography | Removes urea byproducts and impurities |
| Yield | 60-85% | Dependent on scale and purification |
Research Findings and Methodological Insights
The use of 6-nitrobenzotriazole as an activating group enhances the electrophilicity of the carboxyl function, facilitating efficient peptide bond formation with minimal racemization.
Boc protection of the amino group ensures selectivity and stability during activation and subsequent coupling steps, preventing side reactions.
The thiono (thiocarbonyl) linkage in Boc-Thiono-t-Leu derivatives introduces unique reactivity patterns, useful in synthesizing peptide analogs with sulfur-containing backbones.
Optimization of reaction conditions such as temperature and solvent polarity significantly affects the purity and yield of the active ester.
The benzotriazolide active esters are stable enough to be isolated and stored under inert atmosphere, allowing their use as reagents in peptide synthesis protocols.
Chemical Reactions Analysis
Types of Reactions: Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide can undergo various chemical reactions, including:
Oxidation: Conversion of the thiono group to sulfoxide or sulfone derivatives.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the Boc group with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Using reducing agents like tin chloride or iron powder.
Substitution: Using reagents like trifluoroacetic acid (TFA) for Boc deprotection.
Major Products Formed:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amines.
Substitution: Various protected or functionalized derivatives.
Scientific Research Applications
Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
The following table compares Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide with three structurally related benzotriazolide derivatives:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Amino Acid Side Chain | Applications | Solubility | Storage | Purity |
|---|---|---|---|---|---|---|---|---|
| This compound | Not explicitly provided (inferred) | C₂₂H₂₈N₆O₅S | ~488.56 (estimated) | Leucine (branched aliphatic) | Synthesis of sterically hindered thioamide peptides | Likely DMSO | -20°C | >98% (inferred) |
| Boc-ThionoSer(Bzl)-1-(6-nitro)benzotriazolide | 184951-89-1 | C₂₁H₂₃N₅O₅S | 457.51 | Serine (benzyl-protected hydroxyl) | Sulfur-containing peptides, thiazoline ring formation | DMSO | -20°C | >98% |
| Boc-ThionoGlu(OtBu)-1-(6-nitro)benzotriazolide | 184951-90-4 | C₂₄H₃₁N₅O₇S | 557.60 | Glutamic acid (tert-butyl ester) | Peptides requiring acidic side-chain functionalization | DMSO | -20°C | 98% |
| Boc-ThionoAla-1-(6-nitro)benzotriazolide | Not explicitly provided | C₁₆H₁₉N₅O₅S | ~393.42 (estimated) | Alanine (methyl group) | Model studies for small-peptide synthesis | DMSO | -20°C | >98% (inferred) |
Key Structural and Functional Differences
Amino Acid Side Chain
- Boc-Thiono-t-Leu: The leucine side chain (isobutyl group) introduces steric hindrance, which may slow coupling kinetics but enhance stability in hydrophobic peptide environments .
- Boc-ThionoSer(Bzl): The benzyl-protected serine side chain enables post-synthetic deprotection for hydroxyl group functionalization, useful in glycopeptide synthesis .
- Boc-ThionoGlu(OtBu): The tert-butyl-protected glutamic acid allows for acidic side-chain incorporation, critical for pH-responsive peptides or metal-binding motifs .
- Boc-ThionoAla: The minimal methyl group of alanine reduces steric effects, favoring rapid coupling in straightforward peptide assembly .
Biological Activity
Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide is a synthetic compound utilized primarily in chemical and biological research. It features a Boc-protected thioester group , a benzyl group , and a nitro-substituted benzotriazole moiety . This compound is notable for its applications in peptide synthesis and its role in studying enzyme mechanisms and protein interactions.
Chemical Structure and Properties
- Chemical Formula : C16H19N5O4S
- CAS Number : 184951-89-1
- Molecular Weight : 373.41 g/mol
The compound's structure facilitates its reactivity, particularly as a coupling reagent in peptide synthesis, where it promotes the formation of peptide bonds efficiently.
This compound acts primarily through its thioester and benzotriazole functionalities. The thioester group can form covalent bonds with nucleophiles, enabling various chemical transformations. The nitro group can undergo reduction to yield amino derivatives, which may exhibit different biological activities compared to the parent compound.
Enzyme Interactions
Research indicates that this compound can interact with specific enzymes, influencing their activity. For instance, studies have shown that benzotriazole derivatives can inhibit certain protein kinases, which are crucial in various signaling pathways related to cell growth and proliferation .
Antimicrobial Activity
Benzotriazole derivatives, including this compound, have demonstrated antimicrobial properties. In vitro studies have shown that related compounds exhibit activity against various bacterial strains and protozoan parasites. For example, benzotriazole derivatives were found to be effective against Entamoeba histolytica, with significant reductions in parasite viability at specific concentrations .
Cytotoxic Effects
The cytotoxicity of this compound has been evaluated across different cell lines. Nitro derivatives have shown varying degrees of cytotoxic effects depending on their substituents. Notably, compounds with amino groups exhibited enhanced cytotoxicity against tumor cells .
Case Studies
- Antiparasitic Activity : A study evaluated the efficacy of benzotriazole derivatives on Trypanosoma cruzi, showing that specific compounds significantly inhibited the growth of both epimastigote and trypomastigote forms of the parasite.
- Antitumor Potential : Research focusing on the effects of benzotriazole derivatives on cancer cell lines revealed that certain modifications to the benzotriazole nucleus could enhance cytotoxicity against tumor cells while sparing normal cells .
Comparative Analysis with Related Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Boc-ThionoSer(Bzl)-1-benzotriazolide | Lacks nitro group | Different reactivity |
| Boc-ThionoSer(Bzl)-1-(4-nitro)benzotriazolide | Nitro group in different position | Varies in antimicrobial properties |
Q & A
Q. What is the role of Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide in peptide synthesis?
This compound acts as a thioamide-containing building block for native chemical ligation (NCL) in peptide synthesis. The 6-nitrobenzotriazolide (Bt) moiety enhances activation efficiency during coupling reactions, while the Boc (tert-butyloxycarbonyl) group provides transient protection for the thionoleucine residue. Its use is critical for introducing thioamide bonds into peptide backbones, which can stabilize secondary structures or modulate enzymatic activity .
Q. How is this compound synthesized and characterized?
Synthesis involves reacting Boc-L-thionoleucine with 6-nitrobenzotriazole in the presence of coupling agents like DCC (dicyclohexylcarbodiimide). Purification is typically performed via column chromatography (e.g., cyclohexane/ethyl acetate/methanol gradients). Characterization relies on NMR (¹H, ¹³C) for structural confirmation and HPLC-MS for purity assessment (>95%). The nitro group’s electron-withdrawing properties enhance reactivity, verified via FTIR peaks at 1520 cm⁻¹ (NO₂ asymmetric stretch) .
Q. What analytical methods confirm the stability of this compound under reaction conditions?
Stability is monitored using:
- HPLC kinetic assays to track degradation under acidic/basic conditions.
- UV-Vis spectroscopy (λ = 300–350 nm) to detect nitrobenzotriazole byproducts.
- Mass spectrometry to identify hydrolyzed intermediates (e.g., free thionoleucine). Storage recommendations include anhydrous environments at –20°C to prevent hydrolysis of the Bt group .
Advanced Research Questions
Q. How can reaction yields be optimized when using this compound in solid-phase peptide synthesis (SPPS)?
Key strategies include:
- Solvent selection : Dimethylformamide (DMF) or dichloromethane (DCM) minimizes side reactions.
- Coupling agents : HOBt/DIPEA combinations reduce racemization.
- Temperature control : Reactions at 0–4°C slow premature activation. Discrepancies in yield (e.g., 60–85%) often arise from residual moisture; rigorous drying of resins and solvents is critical .
Q. How do steric and electronic effects of the 6-nitro group influence coupling efficiency?
The nitro group enhances electrophilicity at the benzotriazole carbonyl, accelerating nucleophilic attack by amino groups. However, steric hindrance from the nitro substituent can reduce accessibility in bulky peptide sequences. Computational studies (DFT) and Hammett σ⁺ values correlate nitro-group positioning with activation energy barriers. Experimental validation uses kinetic profiling via stopped-flow NMR .
Q. What contradictions exist in bioactivity data for thioamide-containing peptides synthesized with this reagent?
Some studies report enhanced protease resistance in thioamide-modified peptides, while others note reduced binding affinity due to altered hydrogen-bonding networks. To resolve this:
- Perform molecular dynamics simulations to compare backbone flexibility.
- Use isothermal titration calorimetry (ITC) to quantify binding entropy/enthalpy trade-offs.
- Validate with crystallography to map hydrogen-bond disruptions .
Methodological Tables
Q. Table 1. Reaction Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous DMF | +15% |
| Temperature | 0°C | +10% |
| Coupling Agent | HOBt/DIPEA | +20% |
| Reaction Time | 2 hours | Max efficiency |
| Data derived from SPPS trials |
Q. Table 2. Stability Under Storage Conditions
| Condition | Degradation Rate (per month) |
|---|---|
| –20°C (anhydrous) | <2% |
| 25°C (humid) | 25% |
| 4°C (N₂ atmosphere) | 5% |
| Based on HPLC-MS monitoring |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
